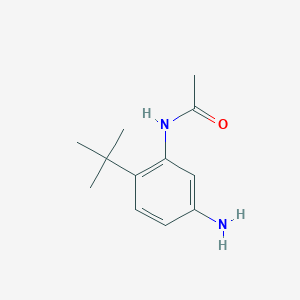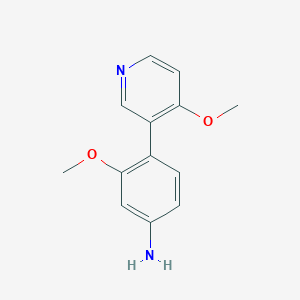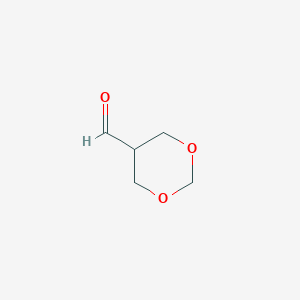![molecular formula C14H17BrN2O2S B13878710 7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one is a synthetic organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxypiperidinylmethyl group at the 2nd position, and a methyl group at the 5th position of the thieno[3,2-c]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Hydroxypiperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the hydroxypiperidinylmethyl group is introduced at the 2nd position of the thienopyridine core using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium azide, potassium cyanide
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: De-brominated thienopyridine derivatives
Substitution Products: Azido, cyano derivatives
Applications De Recherche Scientifique
7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of thienopyridine derivatives.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one: Unique due to the specific substitution pattern on the thienopyridine core.
This compound: Similar compounds include other thienopyridine derivatives with different substituents at the 2nd, 5th, and 7th positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyridine derivatives.
Propriétés
Formule moléculaire |
C14H17BrN2O2S |
|---|---|
Poids moléculaire |
357.27 g/mol |
Nom IUPAC |
7-bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H17BrN2O2S/c1-16-8-12(15)13-11(14(16)19)6-10(20-13)7-17-4-2-9(18)3-5-17/h6,8-9,18H,2-5,7H2,1H3 |
Clé InChI |
AJPMELHCTMDZRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=C(S2)CN3CCC(CC3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



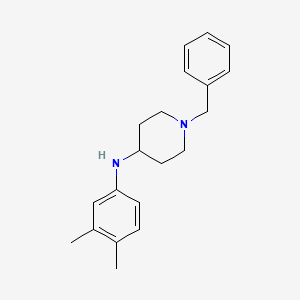

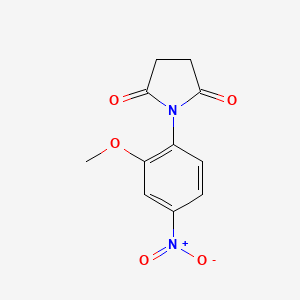

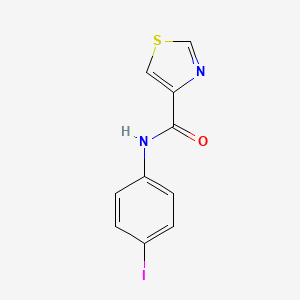
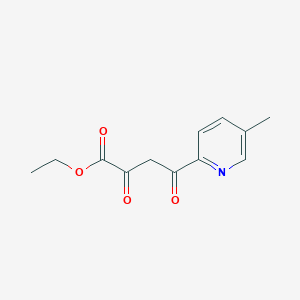
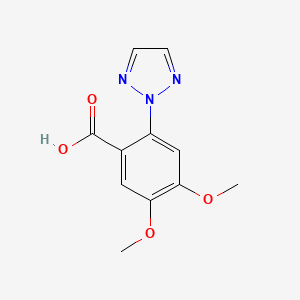
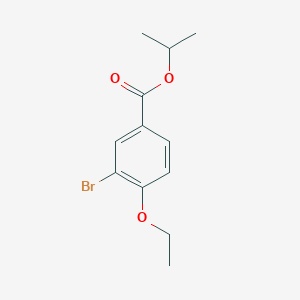

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
